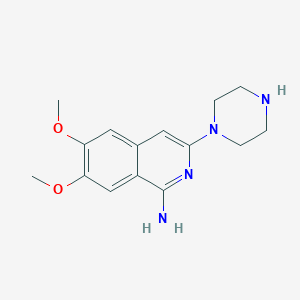
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol. This compound is an intermediate used in the synthesis of various pharmaceutical agents, including analogs of Terazosin, which is an α1-adrenergic receptor antagonist.
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms carbon-carbon bonds, while the Pomeranz–Fritsch–Bobbitt cyclization is used to form the isoquinoline ring system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities, including its role as an α1-adrenergic receptor antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions such as stroke and sepsis.
Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical quality control.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves its interaction with α1-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of Terazosin, a well-known α1-adrenergic receptor antagonist.
Comparison with Similar Compounds
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine can be compared with other similar compounds, such as:
Terazosin: An α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another α1-adrenergic receptor antagonist with similar therapeutic applications.
Doxazosin: A compound with a similar mechanism of action, used to treat hypertension and urinary retention associated with benign prostatic hyperplasia.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6,7-dimethoxy-3-piperazin-1-ylisoquinolin-1-amine |
InChI |
InChI=1S/C15H20N4O2/c1-20-12-7-10-8-14(19-5-3-17-4-6-19)18-15(16)11(10)9-13(12)21-2/h7-9,17H,3-6H2,1-2H3,(H2,16,18) |
InChI Key |
KLTVPZCIEOWDFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCNCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
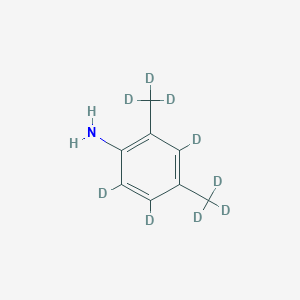
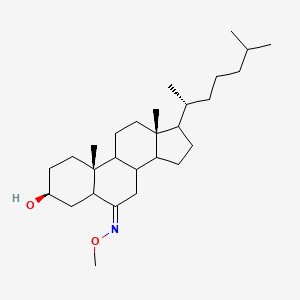
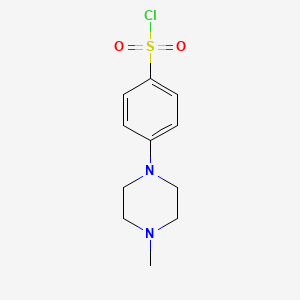
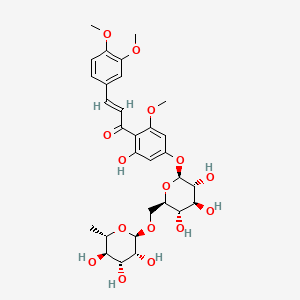
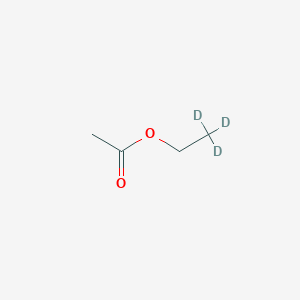
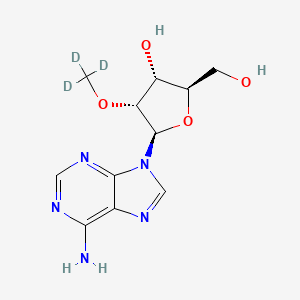
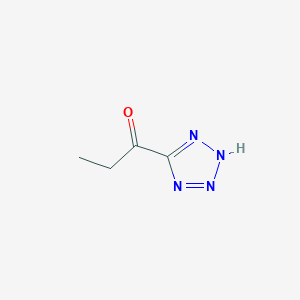
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)


